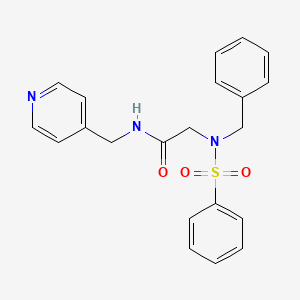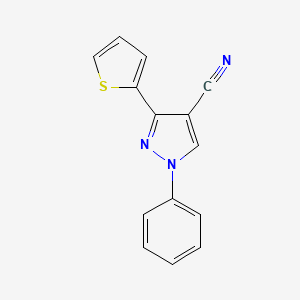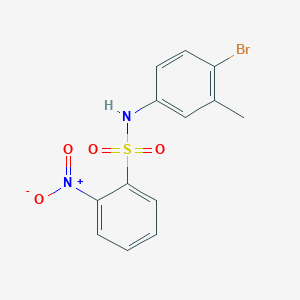![molecular formula C23H25N3O4S B3449084 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B3449084.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide
Vue d'ensemble
Description
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide, commonly known as MS-275, is a histone deacetylase (HDAC) inhibitor. It is a small molecule compound that has been extensively studied for its potential as an anticancer drug. The aim of
Mécanisme D'action
MS-275 works by inhibiting the activity of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that help package DNA into a compact structure called chromatin. By inhibiting this compound enzymes, MS-275 causes an increase in histone acetylation, which leads to changes in gene expression. Specifically, MS-275 has been shown to upregulate the expression of genes that promote apoptosis and downregulate the expression of genes that promote cell proliferation.
Biochemical and Physiological Effects:
MS-275 has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, MS-275 has been shown to inhibit angiogenesis (the formation of new blood vessels) and to inhibit the activity of certain enzymes that are involved in cancer cell metabolism. MS-275 has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MS-275 is that it has a relatively low toxicity profile, which makes it a promising candidate for further development as an anticancer drug. However, MS-275 has been shown to have limited efficacy as a single agent, and it may need to be used in combination with other drugs to achieve optimal results. In addition, MS-275 has been shown to have a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on MS-275. One area of interest is the development of combination therapies that include MS-275. For example, MS-275 has been shown to enhance the activity of certain chemotherapeutic agents, such as cisplatin and gemcitabine. Another area of interest is the development of more potent N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide inhibitors that have longer half-lives and greater selectivity for specific this compound enzymes. Finally, there is interest in exploring the potential of MS-275 as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, MS-275 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Propriétés
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-31(28,29)26-14-12-25(13-15-26)21-9-7-20(8-10-21)24-23(27)17-30-22-11-6-18-4-2-3-5-19(18)16-22/h2-11,16H,12-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZOQUFJYLFBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9-dimethyl-6-(phenoxymethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449006.png)
![7,9-dimethyl-6-(4-pyridinyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449009.png)
![7,9-dimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449012.png)

![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B3449019.png)
![N-(3,4-dichlorophenyl)-2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B3449026.png)
![ethyl 4-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3449029.png)

![2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B3449050.png)

![2-[(4-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B3449093.png)

![N-(4-bromophenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3449103.png)
![3-{[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3449110.png)